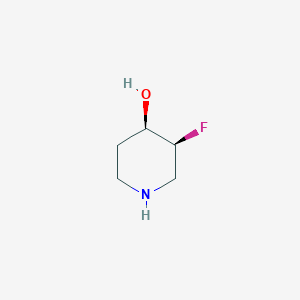

cis-3-Fluoropiperidin-4-ol

Vue d'ensemble

Description

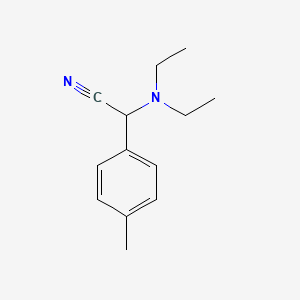

“Cis-3-Fluoropiperidin-4-ol” is a highly prized building block for medicinal chemistry . It is a compound with the molecular formula C5H10FNO .

Synthesis Analysis

The first enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a highly prized building block for medicinal chemistry, has been reported . An enantioselective fluorination is employed, taking advantage of the methodology reported by MacMillan, which uses a modified cinchona alkaloid catalyst . In studying the fluorination reaction, it has been shown that the catalyst can be replaced by commercially available primary amines, including α-methylbenzylamine, with similar levels of enantioselectivity .Molecular Structure Analysis

The molecular structure of “cis-3-Fluoropiperidin-4-ol” is characterized by a monoclinic crystal system with cell dimensions a=7.76739(4)Å, b=8.7343(5)Å, and c=8.4835(4)Å .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “cis-3-Fluoropiperidin-4-ol” include an enantioselective fluorination . This fluorination reaction is shown to be replaceable by commercially available primary amines, including α-methylbenzylamine, with similar levels of enantioselectivity .Physical And Chemical Properties Analysis

“Cis-3-Fluoropiperidin-4-ol” has a molecular weight of 119.14 g/mol . It has a topological polar surface area of 32.3 Ų and a complexity of 78.8 . The compound is solid or semi-solid or liquid or lump .Applications De Recherche Scientifique

Building Block for Medicinal Chemistry

This compound is a highly prized building block for medicinal chemistry . It is used in the synthesis of various pharmaceuticals due to its unique structure and properties .

Enantioselective Synthesis

The compound is used in enantioselective synthesis, a type of synthesis that results in the preferential formation of one enantiomer over the other . This is particularly important in the production of pharmaceuticals, where the biological activity of a compound can be greatly affected by its stereochemistry .

Fluorination Reactions

“Cis-3-Fluoropiperidin-4-ol” is used in fluorination reactions . Fluorination is a type of chemical reaction where a fluorine atom is introduced into a molecule. This can enhance the molecule’s stability, reactivity, or biological activity .

Antibacterial Activity

The compound has been studied for its potential antibacterial activity. It has been found to irreversibly bind to the 16S ribosomal RNA of bacteria, disrupting protein synthesis and killing the bacteria.

Cancer Research

Emerging research explores the potential of this compound for applications beyond bacterial infections. Studies investigate its ability to suppress certain types of cancer cells by interfering with their protein synthesis.

Glucosidase Inhibition

Iminosugars, which can be derived from “cis-3-Fluoropiperidin-4-ol”, have been proposed as a source for therapeutic agents due to their ability to inhibit carbohydrate-processing enzymes such as glucosidases . This has potential applications in the treatment of diseases like diabetes .

Safety and Hazards

Propriétés

IUPAC Name |

(3S,4R)-3-fluoropiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSUXEBLJMWFSV-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Fluoropiperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B3038961.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3038962.png)

![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)

![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)

![2-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B3038972.png)

![Benzyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B3038982.png)